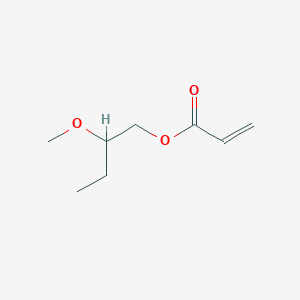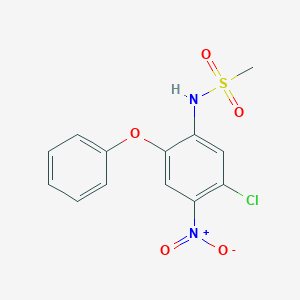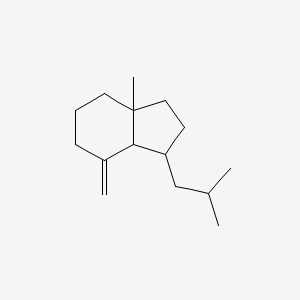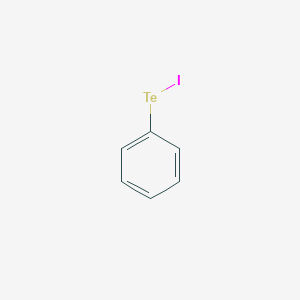![molecular formula C16H19NO3 B14645124 1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran CAS No. 52073-77-5](/img/structure/B14645124.png)
1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran typically involves multicomponent reactions (MCRs). These reactions are favored due to their high efficiency, atom economy, and environmentally friendly conditions. One common approach involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods: Industrial production of this compound may involve scalable one-pot synthesis methods. These methods are designed to be solvent-free and utilize catalysts like BF3.OEt2 to facilitate the reaction. The process is efficient and can be conducted under mild conditions, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted derivatives, while reduction may produce amine-substituted derivatives.
Applications De Recherche Scientifique
1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-Methyl-1-(3-nitropropyl)-4,9-dihydro-3H-indeno[2,1-c]pyran
- Spiropyrans: Known for their photochromic properties and ability to switch between isomers under light exposure .
Uniqueness: 1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran is unique due to its fused indene and pyran ring system, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
52073-77-5 |
|---|---|
Formule moléculaire |
C16H19NO3 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
1-methyl-1-(3-nitropropyl)-4,9-dihydro-3H-indeno[2,1-c]pyran |
InChI |
InChI=1S/C16H19NO3/c1-16(8-4-9-17(18)19)15-11-12-5-2-3-6-13(12)14(15)7-10-20-16/h2-3,5-6H,4,7-11H2,1H3 |
Clé InChI |
CRCWXIFFNOHZGO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


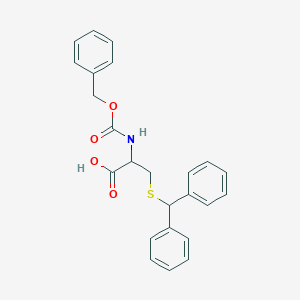
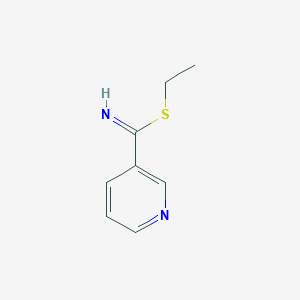
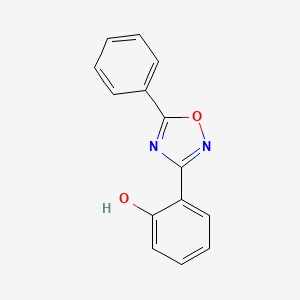

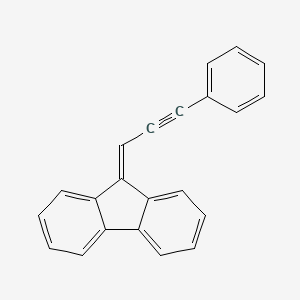
![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
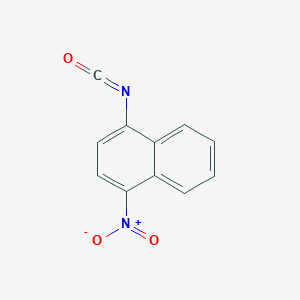
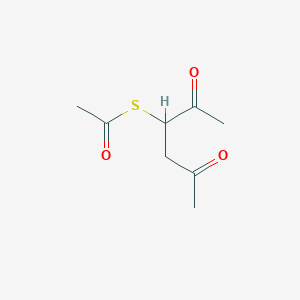
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
